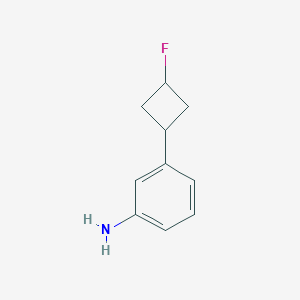

3-(3-Fluorocyclobutyl)benzenamine

Description

The Pervasive Influence of Organofluorine Chemistry

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical and life sciences. worktribe.comwikipedia.org The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. cancer.govnumberanalytics.com Fluorine's high electronegativity, second only to helium, and its relatively small size allow it to act as a bioisostere for the hydrogen atom or a hydroxyl group, leading to profound effects on a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity. wikipedia.orgnumberanalytics.com An estimated 20% of all pharmaceuticals and over half of agrochemicals contain fluorine, highlighting the transformative impact of this element. wikipedia.org The development of fluorinated building blocks, pre-functionalized molecules containing one or more fluorine atoms, has become a dominant strategy in drug discovery, enabling the efficient synthesis of complex fluorinated molecules. tandfonline.comtandfonline.com

Cyclobutane (B1203170) Scaffolds: Rigidity and Three-Dimensionality

Cyclobutane scaffolds, once considered mere chemical curiosities due to their inherent ring strain, are now recognized as valuable components in organic synthesis. acs.orgnih.gov Their rigid, three-dimensional structures provide a level of conformational constraint that is highly sought after in the design of bioactive molecules. acs.org This rigidity allows for the precise spatial arrangement of substituents, which can lead to enhanced binding selectivity and potency. nih.gov Furthermore, the strained nature of the cyclobutane ring can be harnessed for unique chemical transformations. The synthesis of complex and densely functionalized cyclobutanes, however, remains a synthetic challenge, making the development of versatile cyclobutane-containing building blocks a key area of research. acs.orgnih.govacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluorocyclobutyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-4-8(5-9)7-2-1-3-10(12)6-7/h1-3,6,8-9H,4-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXBDTILGXPCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Fluorocyclobutyl Benzenamine

Retrosynthetic Analysis and Key Disconnection Strategies

A logical retrosynthetic analysis of 3-(3-Fluorocyclobutyl)benzenamine identifies two primary disconnection points. The most apparent strategy involves the disconnection of the amine functional group, leading back to a more stable precursor. A subsequent disconnection of the bond between the aromatic ring and the cyclobutane (B1203170) core reveals a simplified cyclobutanone (B123998) starting material.

Strategy 1: Functional Group Interconversion and C-N Bond Disconnection

The primary disconnection involves the amine group on the benzene (B151609) ring. A Curtius rearrangement is a powerful transformation for converting a carboxylic acid into an amine. Therefore, the retrosynthesis begins by disconnecting the amine (C-N bond), leading back to an intermediate acyl azide, which in turn derives from a carboxylic acid. This approach suggests that the aniline (B41778) moiety can be formed in the final steps of the synthesis from a corresponding 3-(3-fluorocyclobutyl)benzoic acid derivative.

Strategy 2: C-C Bond Disconnection

The second key disconnection breaks the bond between the phenyl group and the cyclobutane ring. This leads to a 3-fluorocyclobutane electrophile and a nucleophilic aniline-derived species (or vice-versa). A more practical approach, reflected in published syntheses of analogous compounds, involves retrosynthetically disconnecting the aryl group from a tertiary alcohol precursor. This disconnection points to a Grignard reaction between a cyclobutanone and a phenylmagnesium halide.

Combining these strategies, a plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnect C-N bond (via Curtius Rearrangement): Leads to 3-(3-fluorocyclobutyl)benzoyl azide, and subsequently to cis- or trans-3-(3-fluorocyclobutyl)benzoic acid.

Disconnect Fluorine (via Nucleophilic Fluorination): Takes the fluorocyclobutane (B14750743) back to a tertiary alcohol precursor, such as methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate. This step is crucial as the stereochemistry of this alcohol can direct the stereochemical outcome of the fluorination.

Disconnect C-C bond (via Grignard Reaction): Breaks the bond between the phenyl group and the cyclobutane ring, leading to a ketone precursor, methyl 3-oxocyclobutane-1-carboxylate, and phenylmagnesium bromide.

Simplification: The starting ketone, methyl 3-oxocyclobutane-1-carboxylate, can be synthesized from commercially available 3-oxocyclobutane carboxylic acid. researchgate.net

This analysis highlights that the core challenges are the construction of the substituted cyclobutane ring and the stereocontrolled introduction of the fluorine atom.

Synthesis of the 3-Fluorocyclobutane Moiety

The synthesis of the 3-fluorocyclobutane core is a critical aspect of forming the target molecule. Research has focused on the functionalization of pre-existing cyclobutane rings.

Approaches to Fluoro-Cyclobutane Ring Formation

The predominant strategy for synthesizing 3-fluorocyclobutane derivatives does not involve forming the cyclobutane ring and the C-F bond simultaneously. Instead, it relies on the functionalization of a readily available cyclobutane precursor. A common and effective starting material is 3-oxocyclobutane carboxylic acid or its esters. researchgate.netbohrium.com

The general sequence involves:

Reaction of the keto-ester with an organometallic reagent (e.g., a Grignard reagent) to form a tertiary alcohol. For the synthesis of 3-aryl derivatives, a reagent like phenylmagnesium bromide would be used. researchgate.net

Nucleophilic fluorination of the tertiary alcohol to introduce the fluorine atom.

Further functional group manipulations to yield the desired building block, such as an amine or carboxylic acid. researchgate.netbohrium.com

This approach allows for the systematic construction of the desired substitution pattern on the cyclobutane scaffold.

Stereoselective Introduction of the Fluorine Atom

The introduction of the fluorine atom is typically achieved through deoxyfluorination of a tertiary alcohol precursor. A common reagent for this transformation is morpholinosulfur trifluoride (Morph-DAST). researchgate.netbohrium.com

The stereoselectivity of this step is highly dependent on the substrate and reaction conditions. For example, the deoxyfluorination of a tertiary alcohol precursor with Morph-DAST has been observed to proceed with incomplete inversion of configuration. This often results in the formation of a mixture of diastereomers (cis and trans). researchgate.net In a reported synthesis of 3-methyl-3-fluorocyclobutane derivatives, the fluorination of trans-3-hydroxy-3-methylcyclobutanecarboxylate with Morph-DAST yielded a 3:1 mixture of the corresponding cis- and trans-fluorinated esters. researchgate.net The separation of these diastereomers is then required to obtain stereochemically pure compounds.

| Precursor Alcohol | Fluorinating Agent | Product(s) | Diastereomeric Ratio (cis:trans) |

| trans-Methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate | Morph-DAST | Methyl cis- and trans-3-fluoro-3-phenylcyclobutane-1-carboxylate | Mixture (ratio not specified) |

| trans-3-hydroxy-3-methylcyclobutanecarboxylate | Morph-DAST | cis- and trans-3-fluoro-3-methylcyclobutanecarboxylate | 3:1 |

Table 1: Examples of Diastereoselectivity in Nucleophilic Fluorination of Cyclobutanol Precursors. researchgate.net

Diastereoselective and Enantioselective Synthesis of Chiral 3-Fluorocyclobutane Precursors

Achieving high levels of stereocontrol is paramount for applications in medicinal chemistry. Both substrate-controlled and catalyst-controlled methods are key strategies for synthesizing chiral fluorinated cyclobutanes.

While the synthesis of this compound itself has not been dominated by catalyst-controlled methods, the principles of asymmetric catalysis are highly relevant for accessing enantioenriched fluorocyclobutane building blocks. Asymmetric catalysis aims to use a small amount of a chiral catalyst to generate a large amount of an enantiomerically pure product.

For related four-membered rings, catalyst-controlled asymmetric transformations are known. For instance, the catalytic enantioselective reduction of cyclobutenones using a Noyori-Ikariya ruthenium complex can produce chiral cyclobutenols with high optical purity. researchgate.net Such strategies, while not directly applied to the target molecule in the reviewed literature, represent a promising future direction for the enantioselective synthesis of chiral 3-fluorocyclobutane precursors, potentially avoiding the need for chiral resolution or separation of diastereomers.

Substrate-controlled diastereoselection is a more commonly reported strategy for the synthesis of specific stereoisomers of 3-fluorocyclobutane derivatives. researchgate.net In this approach, the stereochemistry of a chiral center already present in the substrate directs the formation of a new stereocenter.

A clear example is the synthesis of cis- and trans-3-aryl-3-fluorocyclobutylamines. The synthesis begins with the Grignard reaction on a keto-ester, which produces a tertiary alcohol. The diastereomers of this alcohol can be separated by chromatography. By starting with a pure diastereomer of the alcohol precursor, the subsequent fluorination and functional group transformations lead to a specific diastereomer of the final product. researchgate.net

Synthetic Sequence Example: researchgate.net

Starting Material: Methyl 3-oxocyclobutane-1-carboxylate.

Grignard Reaction: Reaction with MeMgCl affords a diastereomeric mixture of methyl 3-hydroxy-3-methylcyclobutane-1-carboxylates.

Purification: Chromatographic separation yields the pure trans-2 diastereomer.

Fluorination: Deoxyfluorination of the pure trans-alcohol with Morph-DAST gives a separable 3:1 mixture of cis-3 and trans-3 fluorinated cyclobutanes.

Further Steps: The separated diastereomers are then individually converted to the corresponding amines via hydrolysis, Curtius rearrangement, and deprotection.

This methodology demonstrates that controlling the stereochemistry of the alcohol intermediate is a viable strategy for obtaining diastereomerically pure 3-fluorocyclobutane building blocks.

Introduction of the Benzenamine Moiety

The formation of the aniline functionality on the pre-functionalized benzene ring is a critical step in the synthesis of this compound. Several established and versatile methods in organic chemistry can be employed for this transformation.

Aromatic Amination Strategies

Aromatic amination encompasses a range of reactions designed to introduce an amino group onto an aromatic ring. For a substrate like a halogenated or sulfonylated derivative of 1-(3-fluorocyclobutyl)benzene, direct amination strategies are highly relevant. One of the most powerful and widely used methods in modern organic synthesis for this purpose is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. wikipedia.org

Another potential, though often harsher, strategy is nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This method typically requires an activated aromatic ring, meaning the presence of strong electron-withdrawing groups ortho or para to the leaving group, which may not be the case for a 3-(3-fluorocyclobutyl) substituted precursor. libretexts.org However, under specific conditions with a potent nucleophile, this pathway can sometimes be utilized.

A classical approach involves the reduction of a nitro group. This would necessitate the initial synthesis of 1-fluoro-3-(3-nitrocyclobutyl)benzene, which can then be reduced to the target aniline using various reducing agents, such as tin and hydrochloric acid or catalytic hydrogenation. libretexts.orgchemguide.co.uk

Palladium-Catalyzed C-N Coupling Reactions

The Buchwald-Hartwig amination stands out as a premier method for the synthesis of this compound due to its high functional group tolerance and broad substrate scope. wikipedia.orgnih.gov The reaction typically involves the coupling of an aryl halide, such as 1-bromo-3-(3-fluorocyclobutyl)benzene (B1449570), with an ammonia (B1221849) equivalent or a protected amine, catalyzed by a palladium complex. organic-chemistry.org

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org

Key components of a successful Buchwald-Hartwig amination include the choice of palladium precursor, the phosphine (B1218219) ligand, the base, and the solvent. A variety of palladium sources can be used, such as Pd(OAc)₂ or Pd₂(dba)₃. cmu.edunih.gov The ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands like BINAP or those from the Buchwald and Hartwig research groups (e.g., XPhos, RuPhos) often providing excellent results. nih.govnih.govnih.gov

The choice of base is also critical, with common options including sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃). nih.govcmu.edu The solvent system, typically a non-polar aprotic solvent like toluene (B28343) or dioxane, plays a significant role in reaction rate and yield. cmu.eduacs.org

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) offers an alternative, albeit potentially more limited, route to this compound. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring at the carbon bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequent expulsion of the leaving group restores the aromaticity and yields the substitution product. libretexts.org

For this pathway to be efficient, the aromatic ring must typically be activated by strong electron-withdrawing groups at the ortho and/or para positions relative to the leaving group. libretexts.org The 3-(3-fluorocyclobutyl) group itself is not a strong electron-withdrawing group, which may render a precursor like 1-fluoro-3-(3-fluorocyclobutyl)benzene less reactive towards SNAr. However, the electronegativity of the fluorine on the benzene ring could provide some activation. masterorganicchemistry.com

The reaction would involve treating a suitable precursor, such as 1-fluoro-3-(3-fluorocyclobutyl)benzene, with a strong nitrogen nucleophile like sodium amide (NaNH₂) in a polar aprotic solvent. The success of this approach is highly dependent on the specific reaction conditions and the ability of the substrate to stabilize the intermediate negative charge.

Optimization of Reaction Conditions and Process Development

To achieve an efficient and scalable synthesis of this compound, careful optimization of the chosen synthetic route is paramount. This involves systematically varying reaction parameters to maximize yield and selectivity while minimizing side reactions and impurities.

Reaction Yield and Selectivity Enhancement

For the favored Buchwald-Hartwig amination, several factors can be tuned to enhance the yield and selectivity. The choice of ligand is often the most critical parameter. For instance, sterically hindered biarylphosphine ligands have been shown to be highly effective in promoting the amination of a wide range of aryl halides. nih.gov

The catalyst loading can also be optimized; while higher loadings may lead to faster reactions, lower loadings are more cost-effective for large-scale synthesis. scispace.com The base selection is also crucial, as it not only facilitates the deprotonation of the amine but can also influence the catalyst's activity and stability. In some cases, weaker bases like potassium phosphate (B84403) (K₃PO₄) can be advantageous. cmu.edu

The following table illustrates a hypothetical optimization of the Buchwald-Hartwig amination of 1-bromo-3-(3-fluorocyclobutyl)benzene with an ammonia surrogate.

Table 1: Optimization of Buchwald-Hartwig Amination for this compound

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 85 |

| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 78 |

| 3 | Pd₂(dba)₃ (0.5) | XPhos (1) | NaOt-Bu | Toluene | 80 | 92 |

| 4 | Pd(OAc)₂ (1) | BINAP (2) | Cs₂CO₃ | Toluene | 100 | 65 |

This table is illustrative and based on general principles of Buchwald-Hartwig amination optimization.

Selectivity can also be a concern, particularly the potential for diarylation when using a primary amine starting material. acs.org The use of a solvent mixture, such as dioxane and tert-butyl alcohol, has been reported to enhance selectivity for monoarylation. nih.govacs.org

Solvent and Reagent Selection

The choice of solvent is critical for both reaction performance and process safety and sustainability. For palladium-catalyzed couplings, anhydrous, deoxygenated solvents are typically required to prevent catalyst deactivation. Toluene and dioxane are common choices due to their ability to dissolve the reactants and maintain the stability of the catalytic species at elevated temperatures. cmu.eduacs.org From a green chemistry perspective, exploring more environmentally benign solvents is an important consideration in process development.

Reagent selection extends beyond the catalyst and ligand to include the source of the amino group. While using ammonia directly can be challenging due to its volatility and potential for side reactions, various ammonia surrogates have been developed. These include benzophenone (B1666685) imine or protected amines that can be deprotected in a subsequent step. google.com

The quality and purity of all reagents, including the starting aryl halide, are essential for achieving high yields and a clean reaction profile. Impurities can poison the catalyst or lead to the formation of undesired byproducts, complicating purification.

Scalability Assessments and Multi-Gram Synthesis Considerations

The transition from laboratory-scale synthesis to multi-gram or even kilogram-scale production of this compound presents a unique set of challenges and considerations. While the precise industrial-scale synthesis of this specific compound is not extensively detailed in publicly available literature, general principles for scaling up syntheses of related fluorinated cyclobutane derivatives and functionalized anilines can be applied. Key areas of focus for scalability include reaction efficiency, purification methods, safety, and cost-effectiveness.

A critical aspect of multi-gram synthesis is the optimization of reaction conditions to maximize yield and throughput while minimizing waste and operational complexity. For instance, in the synthesis of structurally similar compounds like 3-(trifluoromethyl)cyclobutane-1-carboxylic acid, researchers have focused on developing efficient methods starting from readily available precursors. acs.org One scalable approach involved the conversion of a 4-oxocyclobutane precursor to its trifluoromethyl carbinol, followed by deoxygenation and decarboxylation. acs.org A similar strategy could be envisioned for this compound, where a key fluorination step and subsequent functional group manipulations would need to be robust and high-yielding.

The choice of reagents and catalysts is paramount for a scalable process. For example, a practical and scalable approach to fluoro-substituted bicyclo[1.1.1]pentanes was achieved through the optimization of reaction conditions, which allowed for the production of 21 grams of a key intermediate in a single run. nih.gov This highlights the importance of systematic optimization of parameters such as reagent stoichiometry, reaction temperature, and concentration.

Purification is another significant bottleneck in large-scale synthesis. Chromatographic purification, while common in the lab, is often impractical and costly at larger scales. Therefore, developing a process that yields a product of sufficient purity through crystallization, distillation, or extraction is highly desirable. For multi-gram synthesis of enantiopure 3,3-difluoroproline, for example, a synthetic route was devised that required minimal chromatographic purification, facilitating the production of gram quantities.

The following table illustrates a hypothetical optimization for a key coupling step in a potential synthesis of this compound, demonstrating the type of data that would be generated during a scalability assessment.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Pd(OAc)₂ (5) | Toluene | 100 | 24 | 65 | 92 |

| 2 | Pd₂(dba)₃ (2) | Dioxane | 100 | 18 | 78 | 95 |

| 3 | Pd₂(dba)₃ (1) | Dioxane | 110 | 12 | 85 | 98 |

| 4 | Pd₂(dba)₃ (0.5) | Dioxane | 110 | 12 | 82 | 98 |

This is a hypothetical data table for illustrative purposes.

Ultimately, a successful multi-gram synthesis of this compound would likely involve a convergent synthetic strategy, where the fluorinated cyclobutane and the aniline moieties are prepared separately and then coupled in a final, high-yielding step. This approach allows for the optimization of each synthetic sequence independently before combining them, which is a common strategy in process chemistry.

Green Chemistry Principles and Sustainable Synthesis Routes

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable manufacturing processes. These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. rsc.orgrsc.org

One of the primary goals of green chemistry is to improve atom economy, which is a measure of how many atoms of the reactants are incorporated into the final product. rsc.org Traditional methods for amine synthesis, such as the Gabriel synthesis or reductions of nitroarenes with stoichiometric metal hydrides, often have poor atom economy and generate significant waste. rsc.org More sustainable alternatives for the synthesis of anilines include catalytic hydrogenation of nitroarenes using heterogeneous catalysts (e.g., Pt, Pd) which can be recovered and reused, and chemoenzymatic methods. nih.govacs.org The use of nitroreductase enzymes, for instance, allows for the reduction of aromatic nitro compounds under mild, aqueous conditions, avoiding the need for high-pressure hydrogen and precious metal catalysts. nih.govacs.org

The choice of solvents is another critical factor. Many organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or even solvent-free reactions. rsc.org For example, a sustainable synthesis of aniline-derived amides has been explored using a chemoenzymatic process in an aqueous environment. rsc.org

Energy consumption is also a key consideration. The use of microwave irradiation or flow chemistry can often reduce reaction times and energy requirements compared to conventional heating methods. researcher.life Flow chemistry, in particular, offers advantages in terms of safety, scalability, and process control for the synthesis of anilines. nih.gov

A potential sustainable route to this compound could involve the catalytic reduction of a nitro-precursor, 1-(3-fluorocyclobutyl)-3-nitrobenzene. This approach would have a high atom economy and would avoid the use of stoichiometric reducing agents. The use of a recyclable catalyst and a green solvent would further enhance the sustainability of the process.

The following table provides a comparative overview of a hypothetical traditional versus a green synthetic approach for the final reduction step in the synthesis of this compound.

| Parameter | Traditional Route (e.g., Sn/HCl) | Green Route (e.g., Catalytic Hydrogenation) |

| Reducing Agent | Stoichiometric tin (Sn) and hydrochloric acid (HCl) | Catalytic H₂ with a recyclable catalyst (e.g., Pd/C) |

| Solvent | Often requires organic solvents for workup | Can be performed in greener solvents like ethanol (B145695) or even water |

| Byproducts | Significant amounts of tin salts | Water is the only stoichiometric byproduct |

| Atom Economy | Low | High |

| Safety | Use of strong acid and generation of flammable hydrogen gas | High-pressure hydrogen requires specialized equipment, but the process is clean |

| Sustainability | Poor; generates significant metal waste and uses corrosive reagents | Good; catalyst can be recycled, and minimal waste is produced |

This is a hypothetical data table for illustrative purposes.

Furthermore, exploring biocatalytic methods for the introduction of the amine group or the fluorine atom could represent a frontier in the sustainable synthesis of this compound. nih.gov While not yet established for this specific molecule, the continuous development in enzyme engineering and biocatalysis holds promise for future green manufacturing routes for complex amines like this compound. nih.govbenthamdirect.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

NMR spectroscopy provides unparalleled insight into the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F, present in this compound. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the molecule's connectivity and spatial arrangement can be constructed.

¹H NMR Spectroscopy for Proton Environment Characterization

The ¹H NMR spectrum of this compound is predicted to display distinct signals for the aromatic protons, the protons of the cyclobutyl ring, and the amine protons. The benzenamine (aniline) portion of the molecule is expected to show a complex pattern of signals in the aromatic region, influenced by the electron-donating amino group and the cyclobutyl substituent at the meta-position.

The protons on the cyclobutyl ring will exhibit complex multiplets due to proton-proton and proton-fluorine couplings. The proton geminal to the fluorine atom (CHF) is anticipated to be the most downfield of the aliphatic protons and will appear as a complex multiplet due to coupling with adjacent protons and the fluorine atom.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Aromatic H | 6.6 - 7.2 | m | - |

| -NH₂ | ~3.6 | br s | - |

| -CH(Ar)- | 3.2 - 3.6 | m | - |

| -CHF - | 4.8 - 5.2 | dddd | J(H,F) ≈ 50, J(H,H) ≈ 7-9 |

| -CH₂- (cis to F) | 2.2 - 2.6 | m | - |

| -CH₂- (trans to F) | 1.8 - 2.2 | m | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, six distinct signals are expected for the aromatic carbons and three for the cyclobutyl carbons. The carbon atom bonded to the fluorine will show a characteristic large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons are influenced by the substitution pattern on the benzene ring.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted Coupling (JCF in Hz) |

| C-NH₂ | ~146 | - |

| C-H (aromatic) | 113 - 130 | - |

| C-C(cyclobutyl) | ~145 | - |

| C -F | 85 - 95 | ~200 |

| C H-Ar | 40 - 50 | ~20 |

| C H₂ | 30 - 40 | ~20 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹⁹F NMR Spectroscopy for Fluorine Environment and Connectivity

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. In this compound, a single resonance is expected. The chemical shift of fluorine is sensitive to its local electronic environment. oup.com The signal will be split into a multiplet due to coupling with the geminal and vicinal protons on the cyclobutyl ring.

Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹⁹F | -170 to -190 | m |

Note: Chemical shifts are referenced to CFCl₃. These are predicted values and may vary.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

The COSY experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. nmrdb.org For this compound, the following correlations are expected:

Cross-peaks connecting the coupled protons within the aromatic ring.

Strong correlations between the methine proton on the cyclobutyl ring attached to the aromatic ring and its adjacent methylene (B1212753) protons.

Correlations between the fluorine-bearing methine proton and its neighboring methylene protons.

Correlations between the geminal and vicinal protons of the methylene groups in the cyclobutyl ring.

Predicted COSY Correlations

| Proton 1 | Correlates with |

| Aromatic Protons | Other Aromatic Protons |

| -CH(Ar)- | -CH₂- (cyclobutyl) |

| -CHF- | -CH₂- (cyclobutyl) |

| -CH₂- protons | Each other (geminal and vicinal) |

The HSQC experiment correlates protons with their directly attached carbon atoms, providing a powerful tool for assigning the carbon spectrum. columbia.edu

Predicted HSQC Correlations

| Proton (¹H) | Correlates with Carbon (¹³C) |

| Aromatic Protons | Aromatic CH Carbons |

| -CH(Ar)- | -C H(Ar)- |

| -CHF- | -C HF- |

| -CH₂- | -C H₂- |

By combining the information from these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Heteronuclear Multiple Bond Correlation (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful two-dimensional Nuclear Magnetic Resonance (NMR) technique used to identify long-range couplings between protons and carbons separated by two or three bonds (²JCH and ³JCH). This is invaluable for piecing together a molecule's carbon skeleton by connecting non-adjacent structural fragments.

For this compound, an HMBC experiment would be crucial for confirming the connection between the cyclobutyl ring and the benzenamine moiety. The experiment reveals correlations between protons and carbons over longer distances, which is information not available from simpler 1D NMR or even COSY and HSQC experiments. researchgate.netcolumbia.edu The intensity of these correlation peaks is dependent on the magnitude of the heteronuclear coupling constant (J), which typically ranges from 0 to 14 Hz. columbia.edu

Key predicted HMBC correlations for establishing the structure of this compound are outlined below. The numbering scheme used for prediction is shown in Figure 1.

Figure 1. Predicted Numbering for this compound.

Table 1: Predicted Key HMBC Correlations for this compound

| Proton(s) | Correlating Carbon(s) | Type of Correlation | Structural Information Confirmed |

| H1' | C2, C6, C2', C4' | ³JCH, ³JCH, ²JCH, ²JCH | Connection of the cyclobutyl ring to the C1 position of the benzene ring. |

| H2, H6 | C1', C4 | ³JCH, ²JCH / ⁴JCH | Proximity of ortho-protons to the cyclobutyl substituent. |

| H4 | C2, C6 | ²JCH | Connectivity within the aromatic ring. |

| H2', H4' | C1', C3' | ²JCH, ²JCH | Connectivity within the cyclobutyl ring. |

| H3' | C2', C4' | ²JCH | Position of the fluorine-bearing carbon relative to adjacent methylenes. |

Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Confirmation

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org This makes it the definitive method for determining the relative stereochemistry of molecules. For this compound, the substituents on the cyclobutane ring can be arranged in either a cis or trans configuration. These two diastereomers would have distinct NOESY spectra.

In the cis isomer, the proton on the carbon attached to the benzene ring (H1') and the proton on the fluorine-bearing carbon (H3') would be on the same face of the cyclobutyl ring, leading to a strong NOESY cross-peak. In the trans isomer, these protons are on opposite faces, and this correlation would be absent. Instead, H1' in the trans isomer would show correlations to the protons on the adjacent methylene carbons (C2' and C4') that are on the same face of the ring.

Table 2: Predicted Differentiating NOESY Correlations for cis- and trans-3-(3-Fluorocyclobutyl)benzenamine

| Isomer | Correlating Protons | Expected NOESY Signal | Stereochemical Implication |

| cis | H1' ↔ H3' | Strong | Protons are on the same face of the cyclobutyl ring. |

| trans | H1' ↔ H3' | Absent or very weak | Protons are on opposite faces of the cyclobutyl ring. |

| trans | H1' ↔ H2'(cis) / H4'(cis) | Strong | Spatial proximity between the benzylic proton and the adjacent cis-methylene protons. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular formula of a compound. Unlike nominal mass spectrometry, which provides integer masses, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₂FN. By comparing the experimentally measured accurate mass of the molecular ion [M+H]⁺ with the theoretically calculated mass, the elemental composition can be confirmed with high confidence.

Table 3: Predicted HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂FN |

| Nominal Mass | 165 |

| Monoisotopic Mass (Calculated) | 165.09548 u |

| [M+H]⁺ Ion (Calculated) | 166.10330 u |

| Required Mass Accuracy | < 5 ppm |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of molecules. Specific functional groups possess characteristic vibrational frequencies, making these methods ideal for identifying the key structural components of a molecule. researchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. vscht.cz The resulting spectrum provides a "fingerprint" of the molecule's functional groups. For this compound, FT-IR is expected to clearly show absorptions for the amine, aromatic, and aliphatic C-H bonds, as well as the unique C-F bond.

Table 4: Predicted Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3450–3350 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3100–3000 | C-H Stretch | Aromatic Ring |

| 2980–2850 | C-H Stretch | Cyclobutyl Ring (Aliphatic) |

| 1620–1580 | C=C Stretch | Aromatic Ring |

| 1630–1590 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1350–1250 | C-N Stretch | Aromatic Amine |

| 1100–1000 | C-F Stretch | Fluoroalkane |

| 850–810 & 710-690 | C-H Out-of-Plane Bend | meta-Disubstituted Benzene |

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light, where the frequency shifts of the inelastically scattered light correspond to the vibrational modes of the molecule. nih.gov Raman is particularly sensitive to non-polar, symmetric bonds, which often produce weak signals in FT-IR. The aromatic ring vibrations, especially the symmetric "ring-breathing" mode, are typically strong and sharp in a Raman spectrum.

Table 5: Predicted Characteristic Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100–3050 | C-H Stretch | Aromatic Ring |

| 2980–2850 | C-H Stretch | Cyclobutyl Ring (Aliphatic) |

| 1610–1580 | C=C Stretch | Aromatic Ring |

| ~1000 | Symmetric Ring Breathing | Aromatic Ring |

| 850-800 | Ring Bending | Cyclobutyl Ring |

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity and Isomeric Separation

This compound is a chiral molecule. Both the cis and trans diastereomers are chiral and exist as a pair of enantiomers. Chiral chromatography is the definitive technique for separating these enantiomers to determine enantiomeric purity or to isolate individual enantiomers. mz-at.denih.gov This separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer, leading to different retention times. nih.govcsfarmacie.cz

High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. A typical approach would involve a normal-phase separation on a CSP, such as one based on derivatized cellulose (B213188) or amylose. The choice of mobile phase, often a mixture of an alkane like hexane (B92381) and an alcohol modifier like isopropanol, is critical for achieving optimal resolution between the enantiomeric peaks. nih.gov

Table 6: Hypothetical Chiral HPLC Method for Enantiomeric Separation of trans-3-(3-Fluorocyclobutyl)benzenamine

| Parameter | Description |

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column (CSP) | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | tR₁ = 8.5 min |

| Retention Time (Enantiomer 2) | tR₂ = 10.2 min |

| Resolution (Rs) | > 1.5 |

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uq.edu.aunih.gov This powerful analytical technique provides unambiguous information about molecular structure, including bond lengths, bond angles, and torsional angles, which are crucial for a comprehensive understanding of a molecule's chemical and physical properties. excillum.comnumberanalytics.com Although, as of the latest literature surveys, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases, the application of this technique would yield invaluable structural insights.

Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would reveal the molecule's conformation in the solid state. This includes the precise orientation of the cyclobutyl ring relative to the phenyl ring and the puckering of the four-membered ring. The analysis would also detail the intermolecular interactions, such as hydrogen bonding involving the amine group and potential dipole-dipole interactions involving the fluorine atom, which govern the crystal packing.

A primary application of X-ray crystallography for this compound would be the unambiguous determination of its stereochemistry. The presence of two stereocenters in the cyclobutyl ring (at the carbon bearing the fluorine and the carbon attached to the benzene ring) gives rise to the possibility of cis and trans diastereomers. X-ray crystallography can distinguish between these isomers by precisely mapping the spatial relationship of the substituents on the cyclobutyl ring.

Furthermore, for an enantiomerically pure sample, X-ray crystallography is the most reliable method for determining the absolute configuration. researchgate.netnih.gov This is typically achieved through the analysis of anomalous dispersion effects, particularly if a heavy atom is present in the structure or if a derivative with a known absolute configuration is co-crystallized. researchgate.netnih.gov For a light-atom molecule like this compound, using a copper (Cu) X-ray source can enhance the anomalous scattering effects, aiding in the assignment of the absolute configuration. uq.edu.au

The results of an X-ray crystallographic analysis are typically presented in a Crystallographic Information File (CIF), which is a standard format for sharing crystal structure data. wikipedia.orgcam.ac.uklammpstube.com A hypothetical CIF for this compound would contain the data summarized in the interactive table below.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₁₀H₁₂FN | The elemental composition of the molecule. |

| Formula Weight | 165.21 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | A common crystal system for organic molecules, characterized by three unequal axes with one oblique angle. |

| Space Group | P2₁/c | A common space group for chiral compounds, indicating a centrosymmetric packing arrangement. |

| a (Å) | 10.123 | The length of the 'a' axis of the unit cell. |

| b (Å) | 8.456 | The length of the 'b' axis of the unit cell. |

| c (Å) | 12.345 | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | 105.2 | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | 1020.5 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calculated) | 1.075 g/cm³ | The calculated density of the crystal. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Flack Parameter | 0.02(3) | A parameter used to determine the absolute stereochemistry of a chiral compound. |

Prospective Studies and Future Directions

The future research landscape for 3-(3-Fluorocyclobutyl)benzenamine is likely to be driven by its application in the synthesis of novel bioactive compounds and advanced materials. Its potential as a key building block in drug discovery is particularly noteworthy. The strategic placement of the fluorocyclobutyl group on the phenylamine ring offers a unique vector for exploring chemical space and developing new intellectual property.

Further research is needed to fully elucidate the synthetic utility of this compound. This includes the development of stereoselective synthetic routes to access specific isomers of this compound and a more detailed investigation of its reactivity in a broader range of chemical transformations. As the demand for novel fluorinated and conformationally constrained molecules continues to grow, the importance of versatile building blocks like this compound is set to increase, paving the way for new discoveries in chemical science.

Chemical Transformations and Derivatization Chemistry of 3 3 Fluorocyclobutyl Benzenamine

Reactivity of the Amino Group

The primary amino group (-NH2) attached to the benzene (B151609) ring is the most reactive site for many chemical transformations. It behaves as a potent nucleophile and a base.

Amidation and Sulfonamidation Reactions

The amino group of an aniline (B41778) derivative is readily acylated to form amides or sulfonylated to form sulfonamides. These reactions are fundamental in organic synthesis, often used to protect the amino group or to introduce new functionalities.

Amidation: It is anticipated that 3-(3-Fluorocyclobutyl)benzenamine would react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding N-aryl amides. Standard coupling agents for this transformation include carbodiimides like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). chemsrc.com

Sulfonamidation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base (like pyridine (B92270) or triethylamine) would yield the corresponding sulfonamides.

Table 1: Predicted Amidation and Sulfonamidation Reactions

| Reaction Type | Reagents | Predicted Product |

|---|---|---|

| Amidation | Acetyl chloride, Base | N-(3-(3-fluorocyclobutyl)phenyl)acetamide |

Alkylation and Arylation Reactions

The nitrogen atom of this compound can act as a nucleophile in alkylation and arylation reactions.

Alkylation: Direct alkylation with alkyl halides can be challenging due to potential over-alkylation. Reductive amination, reacting the aniline with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is a more controlled method for producing secondary or tertiary amines.

Arylation: The most prominent method for N-arylation is the Buchwald-Hartwig amination. In a typical scenario, this compound would serve as the amine coupling partner, reacting with an aryl halide (or triflate) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand to form a diarylamine.

Formation of Heterocyclic Ring Systems Involving the Nitrogen Atom

Anilines are crucial precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. It is predictable that this compound could be used in established synthetic routes, such as:

Quinoline (B57606) Synthesis: In reactions like the Skraup or Doebner-von Miller synthesis, anilines react with α,β-unsaturated carbonyl compounds or glycerol (B35011) to form the quinoline core.

Benzimidazole Synthesis: Condensation with carboxylic acids or their derivatives (the Phillips condensation) would likely lead to the formation of 2-substituted benzimidazoles.

Indole (B1671886) Synthesis: While less direct, anilines are starting points in various named reactions leading to indoles, such as the Bischler-Möhlau indole synthesis.

Functionalization of the Benzene Ring

Electrophilic Aromatic Substitution (EAS) Reactions

The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The cyclobutyl group is weakly activating and also an ortho/para director. Therefore, substitution will be strongly directed to the positions ortho and para to the amino group (carbons 2, 4, and 6). Due to the high reactivity, reactions like halogenation often proceed without a catalyst and can lead to multiple substitutions. To achieve monosubstitution, the reactivity of the amino group is typically moderated by converting it to an amide (e.g., acetamide) first. The resulting N-acyl group is still an ortho/para director but is less activating, allowing for more controlled reactions.

Table 2: Predicted Regioselectivity of EAS Reactions on N-acetyl-3-(3-fluorocyclobutyl)benzenamine

| Reaction | Reagent | Expected Major Products (Positions) |

|---|---|---|

| Bromination | Br2, Acetic Acid | 4-bromo (para to NHAc), 6-bromo (ortho to NHAc) |

| Nitration | HNO3, H2SO4 | 4-nitro (para to NHAc) |

Metal-Catalyzed Cross-Coupling Reactions

To participate as the aromatic partner in cross-coupling reactions, the benzene ring of this compound must first be functionalized, typically with a halogen or a boron-containing group.

Suzuki-Miyaura Coupling: A halogenated derivative, such as 4-bromo-3-(3-fluorocyclobutyl)benzenamine, would be a suitable substrate. This aryl bromide could then react with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base to form a biaryl C-C bond.

Sonogashira Coupling: An aryl halide derivative of the title compound could undergo a Sonogashira coupling with a terminal alkyne, catalyzed by palladium and copper(I) species, to install an alkynyl substituent on the benzene ring.

Buchwald-Hartwig Coupling: As mentioned in section 4.1.2, the title compound itself can serve as the amine component. Alternatively, a halogenated derivative could serve as the aryl halide component, reacting with a different amine to form a C-N bond. chemsrc.com

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgbaranlab.org This generates a stabilized aryllithium intermediate that can then react with a wide range of electrophiles to introduce new functional groups exclusively at the ortho position. wikipedia.org

For this compound, the primary amine group (-NH₂) itself is not an ideal DMG because its acidic protons would be preferentially deprotonated by the organolithium base. Therefore, a successful DoM strategy necessitates the in-situ protection or derivatization of the amine into a more effective DMG. organic-chemistry.org Strong DMGs suitable for this purpose include amides (e.g., pivaloyl or -CONR₂) and carbamates (e.g., -O-C(O)NR₂), which are highly effective at directing lithiation. baranlab.orguwindsor.ca

The general synthetic sequence would involve two key steps:

Amine Derivatization: The primary amine of this compound is first converted into a suitable DMG. For example, reaction with pivaloyl chloride would yield the corresponding pivalamide.

Directed Lithiation and Electrophilic Quench: The derivatized aniline is then treated with an alkyllithium reagent (such as t-BuLi or n-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), at low temperatures to effect ortho-lithiation. baranlab.orgharvard.edu The resulting aryllithium species is then quenched with an appropriate electrophile (E⁺) to install a new substituent at the C-2 or C-6 position of the benzene ring.

This methodology provides a reliable pathway to contiguously substituted aniline derivatives that are otherwise difficult to access through classical electrophilic aromatic substitution methods.

Table 1: Potential Directed Ortho Metalation (DoM) Strategies for this compound

| Directing Metalation Group (DMG) | Typical Lithiating Agent | Potential Electrophiles (E⁺) | Resulting Functional Group |

| -NHCOtBu (Pivalamide) | t-BuLi, n-BuLi | I₂, Br₂, ClCO₂Et, DMF, (CH₃)₂SO₄ | -I, -Br, -CO₂Et, -CHO, -CH₃ |

| -NHCO₂R (Carbamate) | s-BuLi/TMEDA | Si(CH₃)₃Cl, CO₂, RCHO | -Si(CH₃)₃, -COOH, -CH(OH)R |

| -N(SiR₃)₂ (Silylamine) | n-BuLi | B(OR)₃, Ar-X (for coupling) | -B(OH)₂, -Ar |

Modifications and Ring-Opening Reactions of the Fluorocyclobutane (B14750743) Core

The fluorocyclobutane moiety of this compound is a key structural feature that imparts unique physicochemical properties. However, the inherent ring strain of the cyclobutane (B1203170) system also presents opportunities for synthetic transformations through ring-opening or rearrangement reactions.

Cyclobutane Ring Strain Release Reactions

The four-membered cyclobutane ring possesses significant Baeyer and Pitzer strain, making it susceptible to reactions that lead to the formation of more stable, open-chain or larger ring systems. While specific studies on the ring-opening of this compound are not prevalent, general principles of cyclobutane chemistry can be applied.

Potential transformations driven by ring strain release could include:

Hydrogenolysis: Catalytic hydrogenation over a transition metal catalyst (e.g., Pd, Pt) could potentially lead to the cleavage of one of the C-C bonds in the cyclobutane ring, resulting in an open-chain alkyl substituent on the aniline ring. The regioselectivity of this cleavage would be influenced by steric factors and the electronic effect of the fluorine atom.

Acid-Catalyzed Ring-Opening: In the presence of strong acids, the fluorocyclobutane ring could undergo cleavage, potentially initiated by protonation of the fluorine atom, leading to a carbocationic intermediate that can be trapped by a nucleophile.

Stereo- and Regioselective Ring Transformations

The fluorocyclobutane ring in this compound contains stereocenters, and its reactions can proceed with a degree of stereo- and regioselectivity. For instance, a general approach to 3-azabicyclo[3.1.1]heptanes has been developed from related spirocyclic oxetanyl nitriles, demonstrating that complex bicyclic structures can be accessed from cyclobutane precursors. researchgate.net Such transformations often involve intramolecular reactions where the stereochemistry of the starting material dictates the stereochemical outcome of the product.

While specific ring transformations for this compound have not been detailed in the literature, the potential exists for intramolecular cyclizations or rearrangements to form novel heterocyclic systems, particularly if the aniline nitrogen or an ortho-functional group installed via DoM participates in the reaction.

Chemo-, Regio-, and Stereoselective Reaction Pathways of this compound

The reactivity of this compound is governed by the interplay of its three main components: the primary aromatic amine, the benzene ring, and the fluorocyclobutyl substituent. This allows for a high degree of selectivity in its chemical transformations.

Chemoselectivity: The molecule presents multiple reactive sites. The primary amine is nucleophilic and readily undergoes reactions such as acylation, alkylation, and diazotization without affecting the fluorocyclobutane or the aromatic C-H bonds under appropriate conditions. Conversely, reactions can be directed to the aromatic ring while leaving the amine untouched, particularly if the amine is first protected.

Regioselectivity: In electrophilic aromatic substitution reactions, the regiochemical outcome is controlled by the directing effects of the existing substituents. The amino group is a powerful activating group and an ortho-, para-director. The 3-fluorocyclobutyl group, being an alkyl group, is also an ortho-, para-director, although its influence is weaker and slightly attenuated by the electron-withdrawing fluorine atom. The combined effect strongly directs incoming electrophiles to the C-4 and C-6 positions (ortho and para to the amine). The C-2 position is also activated but is more sterically hindered. This contrasts with the DoM strategy, which provides exclusive access to the C-2 and C-6 positions. wikipedia.org

Stereoselectivity: The fluorocyclobutane ring exists as cis and trans diastereomers. While many synthetic applications may use a mixture of these isomers, stereoselective synthesis of one isomer or the separation of isomers allows for the preparation of stereochemically pure derivatives. Subsequent reactions involving the cyclobutane ring or the creation of new stereocenters on the molecule could be influenced by the existing stereochemistry of the fluorocyclobutyl group.

Development of Novel Functionalized Derivatives for Advanced Synthetic Applications

This compound serves as a valuable starting material for the synthesis of a wide array of functionalized derivatives. These derivatives are of significant interest in medicinal chemistry and materials science, where the incorporation of fluorinated alkyl groups can enhance metabolic stability, binding affinity, and lipophilicity. researchgate.netontosight.ai Benzenamine derivatives are widely used as intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. ontosight.aiontosight.ai

By applying the synthetic strategies outlined above, a diverse library of derivatives can be generated. For example, DoM can be used to introduce halogens, carbonyls, or boronic acids, which are versatile handles for further cross-coupling reactions. Modifications to the amine group can introduce varied functionality, and potential transformations of the cyclobutane ring could lead to entirely new scaffolds. researchgate.net These advanced derivatives are crucial for exploring new chemical space in drug discovery and for creating novel organic materials.

Table 2: Plausible Functionalized Derivatives of this compound

| Derivative Name | Potential Synthetic Route | Application Area |

| 2-Bromo-3-(3-fluorocyclobutyl)benzenamine | DoM followed by quenching with Br₂ | Pharmaceutical intermediate, cross-coupling reactions |

| 3-(3-Fluorocyclobutyl)-2-iodobenzenamine | DoM followed by quenching with I₂ | Pharmaceutical intermediate, cross-coupling reactions |

| 2-(3-(3-Fluorocyclobutyl)aminophenyl)acetic acid | DoM, quench with CO₂, then reduction/elaboration | Medicinal chemistry building block |

| N-Acetyl-3-(3-fluorocyclobutyl)benzenamine | Acylation with acetic anhydride | Intermediate for further functionalization |

| 4-Bromo-3-(3-fluorocyclobutyl)benzenamine | Electrophilic bromination | Agrochemical and pharmaceutical synthesis |

Computational Chemistry and Theoretical Modeling of 3 3 Fluorocyclobutyl Benzenamine

Quantum Chemical Calculations for Electronic Structure and Bonding

Detailed quantum chemical calculations are essential for understanding the electronic behavior of 3-(3-Fluorocyclobutyl)benzenamine. Such studies would provide insights into the molecule's reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. A typical DFT study on this compound would involve the use of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to calculate various electronic properties. The expected outcomes would include optimized molecular geometry, Mulliken atomic charges, and the dipole moment. This data would be crucial for understanding the charge distribution and polarity of the molecule.

Ab Initio Methods for Electronic Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could provide a more rigorous analysis of the electronic properties of this compound. Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) would offer a higher level of accuracy for properties like electron correlation energies and ionization potentials.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) analysis is critical for predicting the chemical reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. For this compound, this analysis would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Molecular Geometry and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and biological properties.

Prediction of Stable Conformers

The presence of the flexible cyclobutyl ring and its substituent, along with the aminobenzene group, suggests that this compound can exist in multiple conformations. Computational methods could be used to perform a systematic conformational search to identify the most stable conformers. This would involve rotating the dihedral angles associated with the cyclobutyl ring and the bond connecting it to the benzene (B151609) ring to find the global and local energy minima on the potential energy surface.

Energy Profiles of Conformational Changes

Understanding the energy barriers between different stable conformers is crucial for describing the dynamic behavior of the molecule. By systematically varying key dihedral angles and calculating the corresponding energy, a potential energy surface scan can be generated. This would reveal the transition states and the energy required for conformational interconversion, providing insight into the molecule's flexibility at different temperatures.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and intermediates that are difficult to observe experimentally. For this compound, several reaction types could be explored.

One area of interest is electrophilic aromatic substitution (EAS) on the aniline (B41778) ring. The amino group is a strong activating, ortho-, para-director. However, the cyclobutyl substituent's electronic and steric effects could influence the regioselectivity. Computational methods can model the reaction pathway for, say, nitration or halogenation. youtube.com This involves locating the transition state structures for ortho, meta, and para attack and calculating their corresponding activation energies (ΔG‡). The pathway with the lowest activation energy will correspond to the major product, providing a theoretical prediction of the reaction's outcome.

Another potential reaction is nucleophilic substitution at the fluorine-bearing carbon of the cyclobutyl ring. This would likely proceed via an S_N1 or S_N2 mechanism, and the stability of the potential carbocation intermediate or the steric hindrance around the reaction center can be computationally assessed.

Furthermore, reactions involving the amine group, such as acylation or diazotization, can be modeled. In cases where multiple products are possible, such as in the benzyne (B1209423) mechanism for nucleophilic aromatic substitution under harsh conditions, computational modeling can predict the relative stability of intermediates and the regioselectivity of the nucleophilic attack. masterorganicchemistry.comyoutube.com

Stereochemical Properties and Chiral Recognition Computations

The presence of two stereocenters in this compound (at C1 and C3 of the cyclobutyl ring) gives rise to stereoisomerism. The molecule exists as a pair of diastereomers: cis and trans. Each of these diastereomers is chiral and exists as a pair of enantiomers.

Computational chemistry can be used to determine the relative thermodynamic stabilities of the cis and trans isomers by calculating their ground-state energies. osti.govresearchgate.net This is typically done by performing geometry optimizations followed by frequency calculations at a high level of theory. The isomer with the lower Gibbs free energy is predicted to be the more stable and thus more abundant at equilibrium.

For chiral recognition and the absolute configuration determination of the enantiomers, chiroptical methods like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) are highly effective. Theoretical calculations can simulate the ECD and VCD spectra for a specific enantiomer (e.g., (1R, 3R)). By comparing the simulated spectrum with the experimental one, the absolute configuration of the synthesized compound can be unambiguously assigned. This synergy between experimental NMR/chiroptical data and DFT calculations is a powerful approach for stereochemical determination. nih.gov

Strategic Applications of 3 3 Fluorocyclobutyl Benzenamine As a Synthetic Building Block

Design and Synthesis of Complex Fluorinated Organic Architectures

The design of complex organic architectures utilizing 3-(3-Fluorocyclobutyl)benzenamine would logically leverage the reactivity of the aniline (B41778) functional group. The primary amine can serve as a nucleophile or be transformed into a wide array of other functionalities, such as amides, sulfonamides, or diazonium salts, which are themselves versatile synthetic handles.

For instance, acylation of the amine with a variety of carboxylic acids or their derivatives would lead to a library of amide-containing compounds. These amides could be further elaborated, or the initial choice of acylating agent could introduce additional complexity and functionality. Similarly, reaction with sulfonyl chlorides would yield sulfonamides, a common motif in medicinal chemistry.

The fluorocyclobutyl-benzenamine core can be envisioned as a key component in fragment-based drug discovery. In this approach, small molecular fragments are identified that bind to a biological target, and these fragments are then grown or combined to create more potent and selective ligands. The this compound scaffold provides a unique three-dimensional starting point for such elaboration.

Role in Constructing Nitrogen-Containing Cyclic and Acyclic Structures

The aniline moiety of this compound is a prime reaction center for the construction of both cyclic and acyclic nitrogen-containing structures.

Acyclic Structures: The primary amine can readily undergo N-alkylation or reductive amination with aldehydes and ketones to furnish secondary or tertiary amines. These reactions would append a variety of acyclic side chains to the aromatic ring, allowing for the systematic exploration of structure-activity relationships in a drug discovery context.

Cyclic Structures: The construction of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. The amine group of this compound can participate in various cyclization reactions. For example, reaction with a dicarbonyl compound or its equivalent could lead to the formation of pyrroles or other five-membered heterocycles. Condensation with appropriate precursors could also yield larger rings, such as benzodiazepines or other diazepines, which are privileged structures in drug design.

However, specific published examples of these transformations starting from this compound are not currently available. The discussion of its role in this area remains, therefore, based on the established reactivity patterns of anilines.

Development of New Synthetic Methodologies Leveraging the Fluorocyclobutylbenzenamine Core

The unique combination of a fluorinated aliphatic ring and an aromatic amine in this compound could spur the development of new synthetic methodologies. For instance, the presence of the fluorocyclobutyl group might influence the regioselectivity of reactions on the aromatic ring, such as electrophilic aromatic substitution. The electron-donating nature of the amino group would direct incoming electrophiles to the ortho and para positions. The steric bulk and electronic effects of the fluorocyclobutyl substituent could modulate this directing effect, potentially leading to novel substitution patterns.

Furthermore, the C-H bonds on the cyclobutyl ring itself could be targets for late-stage functionalization. Recent advances in C-H activation chemistry could potentially allow for the introduction of new functional groups onto the cyclobutane (B1203170) ring, further increasing the molecular complexity and diversity of accessible compounds.

Future Prospects for Fluorinated Amines in Diverse Chemical Syntheses

The future for fluorinated amines, including building blocks like this compound, in chemical synthesis appears bright. The continued drive for novel pharmaceuticals with improved properties will ensure a sustained demand for innovative fluorinated intermediates. The ability of fluorine to fine-tune biological activity and metabolic stability makes it a valuable tool for medicinal chemists.

As synthetic methodologies become more sophisticated, the accessibility and variety of fluorinated building blocks are expected to increase. This will, in turn, enable the synthesis of more complex and diverse libraries of compounds for biological screening. It is plausible that as the commercial availability of this compound becomes more widespread, its use in reported synthetic campaigns will grow.

Challenges and Future Directions in the Research of 3 3 Fluorocyclobutyl Benzenamine

Overcoming Synthetic Hurdles in Stereocontrol and Scalability

The synthesis of 3-(3-Fluorocyclobutyl)benzenamine presents notable challenges, particularly in achieving precise stereocontrol and ensuring scalability for potential applications. The cyclobutane (B1203170) ring can exist as cis and trans isomers with respect to the fluorine and aniline (B41778) substituents, and controlling this stereochemistry is a significant synthetic obstacle.

Stereocontrol:

The stereoselective synthesis of multisubstituted cyclobutanes remains a complex task in organic chemistry. nih.govntu.ac.uk Methods such as [2+2] cycloadditions, ring contractions of larger heterocycles, and functionalization of pre-existing cyclobutane cores are often employed. nih.govntu.ac.uk However, achieving high diastereoselectivity in the introduction of the fluorine atom and the aniline group at the 1 and 3 positions of the cyclobutane ring requires careful selection of reagents and reaction conditions. For instance, nucleophilic fluorination of a cyclobutyl precursor can lead to a mixture of isomers, necessitating challenging purification steps. Future research should focus on the development of novel catalytic asymmetric methods to control the stereochemistry during the formation of the cyclobutane ring or its subsequent functionalization.

Scalability:

| Synthetic Challenge | Key Considerations | Future Research Focus |

| Stereocontrol | cis/trans isomerism of the cyclobutane ring. | Development of catalytic asymmetric syntheses. |

| Control of relative stereochemistry of substituents. | Exploration of stereodivergent reaction pathways. | |

| Scalability | High cost and hazardous nature of fluorinating agents. | Discovery of more economical and safer fluorination methods. |

| Low overall yields in multi-step syntheses. | Design of convergent and atom-economical synthetic routes. | |

| Difficult purification of stereoisomers. | Development of efficient separation techniques or stereospecific syntheses. |

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is largely unexplored, presenting a fertile ground for future investigation. The interplay between the electron-donating aniline group and the electronegative fluorine atom on the strained cyclobutane ring could lead to unique chemical transformations.

The aniline moiety is known to undergo a wide range of reactions, including diazotization, acylation, and various cross-coupling reactions. mdpi.com Investigating how the fluorocyclobutyl substituent influences the reactivity of the aniline nitrogen and the aromatic ring is a key area for future research. For example, the electron-withdrawing nature of the fluorine atom could affect the nucleophilicity of the amine and the regioselectivity of electrophilic aromatic substitution reactions.

Furthermore, the cyclobutane ring itself can participate in ring-opening or ring-expansion reactions under certain conditions. The presence of a fluorine atom could influence the stability of the ring and its susceptibility to such transformations. A systematic study of the reactivity of this compound with a variety of reagents and under different reaction conditions is needed to map out its chemical behavior and unlock its full synthetic potential.

Integration with Flow Chemistry and Automated Synthesis

The adoption of modern synthesis technologies such as flow chemistry and automated synthesis could address some of the challenges associated with the preparation of this compound. acs.orgnih.govresearchgate.net

Flow Chemistry:

Continuous flow processes offer several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the ability to perform reactions under conditions that are difficult to achieve in batch. acs.org For the synthesis of this compound, flow chemistry could enable the safe use of hazardous fluorinating agents by minimizing the amount of reactive material present at any given time. Furthermore, the precise control over reaction parameters in a flow reactor could lead to improved yields and selectivities. Future work could focus on developing a continuous flow process for the key steps in the synthesis of this compound, potentially leading to a more efficient and scalable manufacturing process.

Automated Synthesis:

Automated synthesis platforms can accelerate the discovery and optimization of reaction conditions. By systematically varying parameters such as temperature, reaction time, and reagent stoichiometry, these systems can rapidly identify the optimal conditions for a given transformation. The application of automated synthesis to the preparation of this compound and its derivatives could significantly speed up the exploration of its chemical space and the development of new applications.

| Technology | Potential Benefits for this compound Research |

| Flow Chemistry | Enhanced safety in handling hazardous reagents. |

| Improved reaction control leading to higher yields and selectivity. | |

| Facilitated scalability from laboratory to production scale. | |

| Automated Synthesis | Rapid optimization of reaction conditions. |

| High-throughput screening of derivatization reactions. | |

| Accelerated discovery of new analogs and their properties. |

Development of Novel Derivatization Pathways and Building Block Applications

This compound is a versatile building block that can be further functionalized to generate a diverse library of compounds for various applications. sigmaaldrich.comalfa-chemistry.com The development of novel derivatization pathways is a key area for future research.

The primary amine of the benzenamine moiety serves as a convenient handle for a wide range of chemical modifications. For example, it can be acylated to form amides, alkylated to form secondary or tertiary amines, or used in the synthesis of various heterocyclic systems. Each of these derivatization pathways can lead to new molecules with potentially interesting biological activities or material properties.

Furthermore, the aromatic ring can be functionalized through electrophilic substitution or cross-coupling reactions to introduce additional substituents. The directing effects of the amino group and the fluorocyclobutyl substituent will play a crucial role in determining the regioselectivity of these reactions. A thorough investigation of these derivatization pathways will be essential for expanding the utility of this compound as a versatile building block in organic synthesis and medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products